3,5-Dinitro-L-tyrosine monohydrate mechanism of action
3,5-Dinitro-L-tyrosine monohydrate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dinitro-L-tyrosine Monohydrate
Abstract
3,5-Dinitro-L-tyrosine (3,5-DNLT) monohydrate is a synthetic, non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community.[1] Unlike its parent molecule, L-tyrosine, the addition of two nitro groups to the aromatic ring dramatically alters its chemical reactivity and biological activity.[2][3] This modification transforms the molecule from a simple protein building block into a highly specific modulator of distinct physiological pathways. This guide provides an in-depth exploration of the primary mechanisms of action of 3,5-DNLT, moving beyond a mere description of effects to an analysis of the underlying causality. We will dissect its role as a potent enzyme inhibitor in thyroid hormone regulation, its activity as a neuromodulatory agent, and its utility as a critical tool in the investigation of nitroxidative stress. The experimental protocols and data presented herein are synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this multifaceted compound.
Core Mechanism I: Potent Inhibition of Thyroid Iodotyrosine Deiodinase
The most well-defined mechanism of action for 3,5-DNLT is its role as a potent inhibitor of thyroid iodotyrosine deiodinase.[1][4] This function has profound implications for iodide metabolism and the homeostasis of thyroid hormones.
Scientific Background: The Thyroid Iodide Cycle
The thyroid gland synthesizes the hormones thyroxine (T4) and triiodothyronine (T3) by incorporating iodine into tyrosine residues within the thyroglobulin protein. This process is not perfectly efficient, leading to the formation of iodinated byproducts, monoiodotyrosine (MIT) and diiodotyrosine (DIT). The enzyme iodotyrosine deiodinase is a crucial "salvage" enzyme that removes iodide from MIT and DIT, allowing this essential halogen to be recycled back into the thyroidal iodide pool for new hormone synthesis.
Mechanism of 3,5-DNLT Action
3,5-DNLT acts as a direct and potent inhibitor of iodotyrosine deiodinase.[4] The electron-withdrawing nature of the two nitro groups on the tyrosine ring likely alters the molecule's conformation and electronic properties, allowing it to bind to the enzyme's active site with high affinity, thereby preventing the binding of the natural substrates, MIT and DIT. By blocking this critical recycling pathway, 3,5-DNLT enhances the overall metabolism and clearance of iodide from the thyroid gland.
Visualization: Thyroid Iodide Pathway Disruption
The following diagram illustrates the normal iodide salvage pathway and the point of inhibition by 3,5-Dinitro-L-tyrosine.
Caption: Inhibition of iodotyrosine deiodinase by 3,5-DNLT disrupts iodide recycling.
Experimental Protocol: In Vitro Iodotyrosine Deiodinase Inhibition Assay
This protocol provides a framework for quantifying the inhibitory effect of 3,5-DNLT on deiodinase activity.
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Enzyme Preparation:
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Homogenize thyroid tissue from a suitable animal model (e.g., bovine, porcine) in ice-cold Tris-HCl buffer (pH 7.4) containing sucrose.
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Perform differential centrifugation to isolate the microsomal fraction, which is rich in deiodinase.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration using a standard BCA assay.
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-
Reaction Setup:
-
Prepare reaction tubes containing a final concentration of 50 mM Tris-HCl buffer, 2 mM DTT (as a cofactor), and the desired concentration of 3,5-DNLT (from 0 µM to 1 mM, dissolved in a suitable vehicle like DMSO).
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Include a "No Inhibitor" control (vehicle only) and a "No Enzyme" background control.
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-
Initiation and Incubation:
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Add the radiolabeled substrate, [¹²⁵I]-Diiodotyrosine, to each tube to initiate the reaction.
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Incubate the mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
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-
Termination and Analysis:
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Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge to pellet the protein and unreacted substrate.
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The amount of released [¹²⁵I]-iodide in the supernatant is quantified using a gamma counter.
-
-
Data Interpretation:
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Calculate the percentage of inhibition for each concentration of 3,5-DNLT relative to the "No Inhibitor" control.
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Plot the percentage of inhibition against the log concentration of 3,5-DNLT to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Core Mechanism II: Neuromodulation via AMPA Receptor Antagonism
Research into structural analogs of 3,5-DNLT has revealed a distinct mechanism of action within the central nervous system: the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors.
Scientific Background: AMPA Receptors in Synaptic Transmission
AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the brain. Their function is fundamental to synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity is implicated in numerous neurological disorders.
Mechanism of 3,5-DNLT Analog Action
A study on the enantiomers of a closely related structural isomer, 3,5-dinitro-o -tyrosine, demonstrated its ability to bind to and antagonize AMPA receptors.[5] The S-isomer was found to be significantly more potent than the R-isomer, indicating a stereospecific interaction with the receptor's binding pocket.[5] The phenolic group of the dinitro-tyrosine analog was designed to act as a bioisostere of the γ-carboxyl group of glutamate, the natural ligand.[5] This suggests that the analog competes with glutamate for binding, thereby preventing receptor activation and subsequent ion channel opening.
Quantitative Data: Stereospecific Inhibition of [³H]AMPA Binding
The following table summarizes the inhibitory potency of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptor binding.[5]
| Compound Isomer | IC₅₀ (µM) for [³H]AMPA Binding Inhibition |
| R -3,5-dinitro-o-tyrosine | 84 ± 26 |
| S -3,5-dinitro-o-tyrosine | 13 ± 7 |
Data sourced from a study on the o-tyrosine isomer, indicating a 6.5-fold higher potency for the S-isomer.[5]
Visualization: AMPA Receptor Antagonism at the Synapse
Caption: The 3,5-dinitro-o-tyrosine analog acts as an AMPA receptor antagonist.
Application in Research: A Standard for Nitroxidative Stress Analysis
Beyond its direct biological activities, 3,5-DNLT serves as an invaluable tool in the study of protein nitration, a key post-translational modification associated with nitroxidative stress.[2][3]
Scientific Background: 3-Nitrotyrosine as a Biomarker
Under conditions of oxidative and nitrosative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) can react with protein tyrosine residues to form 3-nitrotyrosine.[6][7] The presence of 3-nitrotyrosine in tissues is a well-established biomarker of RNS-mediated damage and is implicated in a wide range of pathologies.[6][8] Accurately quantifying this biomarker is analytically challenging due to its low abundance and the complexity of biological matrices.
Role of 3,5-DNLT as an Analytical Standard
3,5-DNLT is not a typical endogenous product of nitroxidative stress. Instead, its stable, highly pure, and commercially available nature makes it an ideal reference compound for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9]
Causality in Experimental Design: In LC-MS/MS, an ideal internal standard should be chemically similar to the analyte but have a different mass. While isotopically labeled 3-nitrotyrosine is the gold standard, 3,5-DNLT can serve as an excellent external standard or a surrogate internal standard in some applications. Its distinct mass and similar chromatographic behavior allow for precise calibration and quality control, ensuring that the measurements of endogenous 3-nitrotyrosine are accurate and reproducible.
Visualization: LC-MS/MS Workflow
Caption: Workflow for quantifying nitrated tyrosines using 3,5-DNLT as a standard.
Experimental Protocol: Quantification of Nitrated Tyrosines via LC-MS/MS
This protocol outlines the use of 3,5-DNLT as a standard for the analysis of 3-nitrotyrosine in plasma.
-
Standard Preparation:
-
Prepare a stock solution of 3,5-Dinitro-L-tyrosine monohydrate in a suitable solvent (e.g., methanol/water).
-
Perform serial dilutions to create a set of calibration standards ranging from low to high physiological relevance (e.g., 1 nM to 1 µM).
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-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
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-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared standards and samples onto a C18 reverse-phase HPLC column.[10] Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate 3-nitrotyrosine from other components.
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Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-daughter ion transitions for both 3-nitrotyrosine and the 3,5-DNLT standard.
-
-
Data Quantification:
-
Generate a calibration curve by plotting the peak area of the 3,5-DNLT standards against their known concentrations.
-
Determine the concentration of 3-nitrotyrosine in the biological samples by comparing its peak area to the calibration curve, correcting for any sample preparation recovery losses if an internal standard was also used.
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Summary and Future Directions
3,5-Dinitro-L-tyrosine monohydrate is a compound with a remarkably specific and multifaceted mechanism of action. Its identity is defined by three primary roles:
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A Specific Enzyme Inhibitor: It potently blocks thyroid iodotyrosine deiodinase, making it a valuable probe for studying thyroid physiology.[1][4]
-
A Potential Neuromodulator: Its structural analogs display stereospecific antagonism of AMPA receptors, suggesting a potential for developing novel therapeutics for neurological conditions.[5]
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An Essential Analytical Tool: It serves as a robust standard for the accurate quantification of nitroxidative stress biomarkers, underpinning research in a multitude of disease areas.[3][9]
Future research should aim to further elucidate the structural basis for its inhibition of deiodinase and its antagonism of AMPA receptors. Additionally, exploring the reported antibacterial properties could open new avenues for its application.[1][4] For drug development professionals, its unique structure offers a scaffold for the synthesis of targeted therapies, particularly in endocrinology and neurology.[3]
References
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CAS No : 17360-11-1| Chemical Name : 3,5-Dinitro-L-tyrosine . Pharmaffiliates. Available from: [Link]
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Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects . National Center for Biotechnology Information (PMC). Available from: [Link]
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Nitration of L-tyrosine to 3-nitro-L-tyrosine . ResearchGate. Available from: [Link]
-
3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 . PubChem - NIH. Available from: [Link]
-
Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists . Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress . National Center for Biotechnology Information (PMC). Available from: [Link]
-
Tyrosine . Wikipedia. Available from: [Link]
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